5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfamoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base like triethylamine.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Coupling of the Pyrazole and Thiophene Rings: The final step involves coupling the pyrazole and thiophene rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-methylpyrazole derivatives: These compounds share the pyrazole ring and methoxy group but differ in other substituents.
Sulfamoyl-substituted thiophenes: These compounds have the sulfamoyl group and thiophene ring but may lack the pyrazole moiety.
Carboxylic acid derivatives: These compounds contain the carboxylic acid functional group but differ in the rest of the structure.
Uniqueness
5-[(5-Methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid is unique due to its combination of a pyrazole ring, sulfamoyl group, and thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities.
Properties
IUPAC Name |
5-[(5-methoxy-1-methylpyrazol-3-yl)sulfamoyl]-3-methylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S2/c1-6-4-9(20-10(6)11(15)16)21(17,18)13-7-5-8(19-3)14(2)12-7/h4-5H,1-3H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEOCFMTIZBBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2=NN(C(=C2)OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.